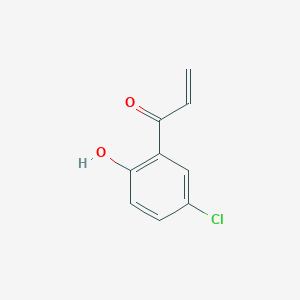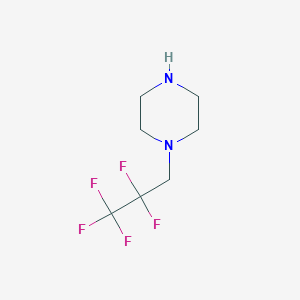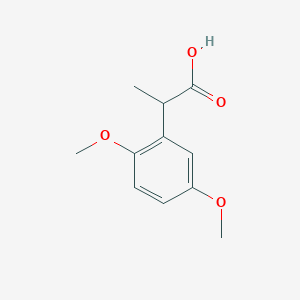
3,5-Dichloropyridine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloropyridine-2-thiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is attached at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine-2-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, starting from 2-aminopyridine, chlorination can yield 2-amino-3,5-dichloropyridine, which can then be further modified to introduce the thiol group . Another method involves the nucleophilic substitution of chlorinated pyridines with sulfur-containing nucleophiles under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
化学反应分析
Types of Reactions
3,5-Dichloropyridine-2-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions include substituted pyridines, disulfides, sulfonic acids, and various heterocyclic compounds .
科学研究应用
3,5-Dichloropyridine-2-thiol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,5-Dichloropyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
3,5-Dichloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
2,3-Dichloropyridine: Similar structure but different substitution positions, leading to different chemical properties and reactivity.
Uniqueness
3,5-Dichloropyridine-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
属性
分子式 |
C5H3Cl2NS |
|---|---|
分子量 |
180.05 g/mol |
IUPAC 名称 |
3,5-dichloro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
InChI 键 |
QJISUYXAYWGCGX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=S)NC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



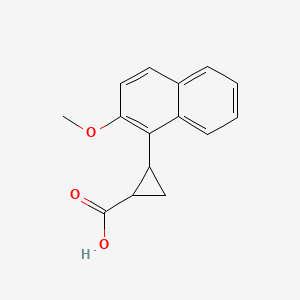
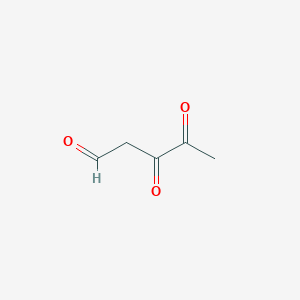
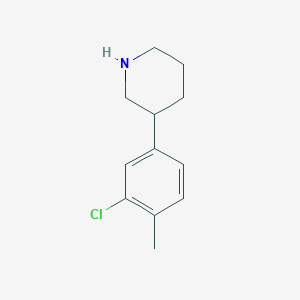
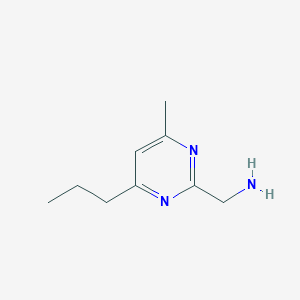
![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
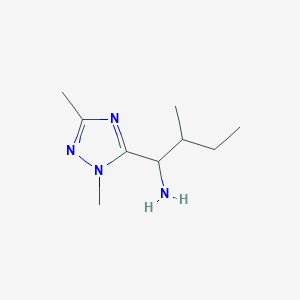
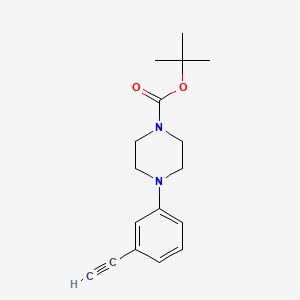
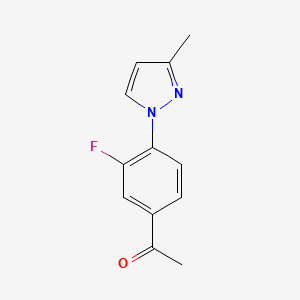
![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
